molecular formula C14H14N2O3 B358368 N-(6-methoxy-3-pyridinyl)-2-phenoxyacetamide CAS No. 287943-89-9

N-(6-methoxy-3-pyridinyl)-2-phenoxyacetamide

Cat. No.: B358368
CAS No.: 287943-89-9
M. Wt: 258.27g/mol
InChI Key: QGDQPJYVEVBDNT-UHFFFAOYSA-N
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Description

N-(6-methoxy-3-pyridinyl)-2-phenoxyacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a methoxypyridine moiety linked to a phenoxyacetamide group, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-3-pyridinyl)-2-phenoxyacetamide typically involves the reaction of 6-methoxypyridin-3-amine with phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-3-pyridinyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(6-methoxy-3-pyridinyl)-2-phenoxyacetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine
  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Uniqueness

N-(6-methoxy-3-pyridinyl)-2-phenoxyacetamide stands out due to its specific combination of the methoxypyridine and phenoxyacetamide moieties, which confer unique chemical properties and potential biological activities. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

287943-89-9

Molecular Formula

C14H14N2O3

Molecular Weight

258.27g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-phenoxyacetamide

InChI

InChI=1S/C14H14N2O3/c1-18-14-8-7-11(9-15-14)16-13(17)10-19-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)

InChI Key

QGDQPJYVEVBDNT-UHFFFAOYSA-N

SMILES

COC1=NC=C(C=C1)NC(=O)COC2=CC=CC=C2

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

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